N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a tetrahydrobenzofuran core linked to a 2,5-dimethylfuran moiety via a methylene bridge.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-8-12(11(2)21-10)15(18)17-9-16(19)6-3-4-14-13(16)5-7-20-14/h5,7-8,19H,3-4,6,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTTVZPCEZDDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a tetrahydrobenzofuran moiety with a carboxamide functional group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO3, with a molecular weight of approximately 275.348 g/mol. The presence of hydroxyl and carboxamide groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.348 g/mol |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Effects : Compounds containing the tetrahydrobenzofuran structure have been shown to exhibit anti-inflammatory properties. This is likely due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Neuroprotective Effects : Research indicates that derivatives of tetrahydrobenzofuran may protect neuronal cells from damage caused by oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in various disease pathways. The carboxamide group can participate in hydrogen bonding, enhancing binding affinity to target sites.
Case Study 1: Anti-inflammatory Activity
A study examining the anti-inflammatory effects of tetrahydrobenzofuran derivatives demonstrated that these compounds significantly reduced inflammation markers in animal models. Specifically, the administration of this compound led to a decrease in the levels of TNF-alpha and IL-6 in serum samples.
Case Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines exposed to oxidative stress revealed that this compound effectively reduced cell death and increased cell viability compared to controls. This suggests its potential as a therapeutic agent for neuroprotection against oxidative damage.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications.
- Neuroprotective Agents : The neuroprotective effects observed suggest potential use in treatments for neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxy-Substituted Dihydrochalcones
describes the microbial transformation of hydroxychalcones (e.g., 2-hydroxy-4′-methylchalcone) into dihydrochalcones and hydroxylated derivatives. For example:
- 3-(4-hydroxyphenyl)-1-(4-methylphenyl)propan-1-ol (6) and 3-(4-hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (7) demonstrate how microbial pathways can unpredictably modify chalcone scaffolds .
Comparison Points :
- Functional Groups : Unlike the carboxamide group in the target compound, these dihydrochalcones retain ketone or alcohol functionalities.
- Synthetic Pathways : Both microbial biotransformation (as in ) and chemical synthesis (e.g., hydriodic acid demethylation in ) are critical for generating hydroxylated derivatives.
Phenol-Based and Non-Phenol Developers
lists developers such as 4,4′-isopropylidenediphenol and N-[2-(3-phenylureido)phenyl]-benzenesulfonamide, which are structurally distinct but share functional motifs (e.g., sulfonamides, urea groups) with carboxamides.
Comparison Points :
- Polarity and Solubility: Carboxamides (as in the target compound) typically exhibit higher solubility in polar solvents compared to sulfonamides or phenol-based developers .
- Stability : Urea derivatives (e.g., N-3-[(p-toluenesulfonyl)oxy]phenyl-N′-(p-toluenesulfonyl)-urea) may show greater hydrolytic stability than carboxamides under acidic conditions .
Hydroxyflavones
details the synthesis of 5 : 7 : 2′ : 4′-tetrahydroxyflavone, a flavonoid derivative. While flavones are structurally unrelated to the target compound, their synthesis via demethylation highlights methodologies applicable to hydroxyl-rich systems.
Comparison Points :
- Biological Relevance: Hydroxyflavones are known for antioxidant properties, but carboxamides may offer different bioactivity profiles due to their amide linkages .
Data Table: Key Properties of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
